3,4-Dichloro-5-(trifluoromethyl)benzamide
Overview
Description
“3,4-Dichloro-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1706446-52-7 . It has a molecular weight of 258.03 . The IUPAC name for this compound is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)benzamide, which is structurally similar to the compound , typically involves the reaction of benzamide with trifluoroacetic acid to produce an acyl chloride . This product then reacts with the corresponding amine compound under basic catalysis to yield 2-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The compound “this compound” is solid in physical form . It has a molecular weight of 258.03 . The compound is stored at ambient temperature .
Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Antipathogenic Activity : New derivatives of 3,4-Dichloro-5-(trifluoromethyl)benzamide have been synthesized and tested for antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating potential in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Structural Characterization for Antitubercular Drugs : The structural characterization of compounds related to this compound is crucial in the development of new antituberculosis drug candidates, highlighting its role in the synthesis of promising therapeutic agents (Richter et al., 2021).
Potential in Anticonvulsant Treatments : Research into benzamides containing 3,4-Dichloro-5-(trifluoromethyl) structures has shown potential in developing anticonvulsant medications, with some analogs demonstrating significant potency (Mussoi et al., 1996).
Chemical Synthesis and Applications
Novel Synthetic Methods : Studies have focused on developing new synthetic methods for trifluoromethylated enaminone derivatives, including those involving this compound, to explore their potential in various pharmaceutical applications (Amaye, Harper, & Jackson-Ayotunde, 2021).
Use in Photocatalytic Degradation : The role of 3,5-Dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (a compound related to this compound) in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates in photocatalytic degradation has been investigated, emphasizing its potential in environmental applications (Torimoto et al., 1996).
Applications in Fluorinated Heterocycles Synthesis : Research into the synthesis of α,β-dichloro-β-trifluoromethylated enones from Weinreb benzamides, including derivatives of this compound, has been conducted to create novel fluorinated heterocycles, showcasing its versatility in chemical synthesis (Jeon et al., 2007).
Future Directions
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions . Additionally, the dichloro groups contribute to its stability and reactivity in biochemical assays . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively influence the compound’s biochemical behavior.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism . For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding often involves specific interactions with the enzyme’s active site, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFOLCHSMPYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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